6-(Trifluoromethyl)-1h-indazol-3-amine - 2250-55-7

6-(Trifluoromethyl)-1h-indazol-3-amine

Catalog Number: EVT-320202
CAS Number: 2250-55-7
Molecular Formula: C8H6F3N3
Molecular Weight: 201.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Starting Material: 2,6-Difluorobenzonitrile serves as the starting material. []
  • Amination: The starting material undergoes amination with morpholine. []
  • Cyclization: Subsequent cyclization is achieved using hydrazine hydrate. []
  • Functionalization: This step often involves introducing various substituents to the indazole core, tailoring the molecule for specific applications. []
Chemical Reactions Analysis

Anticancer Activity

Certain derivatives of 6-(Trifluoromethyl)-1H-indazol-3-amine have shown promising anticancer activity. [] For instance, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide demonstrated distinct inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines. []

Antimicrobial Activity

Research suggests that some derivatives possess antimicrobial properties. [] One study highlighted a series of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives synthesized from 6-(Trifluoromethyl)-1H-indazol-3-amine, which were subsequently evaluated for their antibacterial activity. []

Kinase Inhibition

7.3.1 LRRK2 Inhibition

4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM), a derivative of 6-(Trifluoromethyl)-1H-indazol-3-amine, exhibited high in vitro binding affinity for leucine-rich repeat kinase 2 (LRRK2) (IC50 = 8.0 nM). [] LRRK2 is a potential therapeutic target for Parkinson's disease. []

7.3.2 RIP2 Inhibition

6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), another derivative, emerged as a highly potent and selective inhibitor of RIP2 kinase. [] RIP2 kinase is a critical component of the innate immune system and a target for inflammatory diseases. []

7.3.3 FLT3 Inhibition

A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives, synthesized from 6-(Trifluoromethyl)-1H-indazol-3-amine, acted as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). [] FLT3 is a validated therapeutic target for acute myeloid leukemia (AML). []

7.3.4 PLK4 Inhibition

Several studies have investigated the potential of 6-(Trifluoromethyl)-1H-indazol-3-amine derivatives as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a promising target for cancer therapy. [, ] Notably, (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) emerged as a potent, orally active antitumor agent. []

7.3.5 BCR-ABL Inhibition

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a diarylamide 3-aminoindazole derivative, exhibited potent inhibitory activity against BCR-ABL, a target for chronic myeloid leukemia (CML) therapy. []

7.3.6 GluK Inhibition

A series of novel quinoxaline-2,3-diones, including N-(7-(1H-imidazol-1-yl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydroquinoxalin-1(2H)-yl)benzamide, were synthesized and found to be selective antagonists of kainate receptors (GluKs). [] These receptors are subtypes of ionotropic glutamate receptors and are implicated in various neurological processes. []

7.3.7 PERK Inhibition

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414) was identified as a potent and selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [] PERK is activated in response to endoplasmic reticulum stress and is a potential therapeutic target for various diseases, including cancer. []

7.3.8 LOXL2 Inhibition

Racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (28), a derivative of 6-(Trifluoromethyl)-1H-indazol-3-amine, was identified as a potent irreversible inhibitor of lysyl oxidase-like 2 (LOXL2). [] LOXL2 plays a crucial role in extracellular matrix remodeling and is implicated in fibrosis. []

AChE Inhibition

Some derivatives of 6-(Trifluoromethyl)-1H-indazol-3-amine have demonstrated inhibitory activity against acetylcholinesterase (AChE). [] AChE is a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter, and is a target for the treatment of Alzheimer's disease.

Applications
  • J147 Analogues: Several 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles, structurally related to J147 (a drug for treating Alzheimer's disease), have been synthesized and their structures compared to J147. [] These triazoles incorporate a 6-(Trifluoromethyl)-1H-indazol-3-amine moiety. []
  • Glucokinase Activation: While not directly derived from 6-(Trifluoromethyl)-1H-indazol-3-amine, the compound (S)-6-(3-cyclopentyl-2-(4-trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid (PF-04991532) shares a structural similarity with the indazole derivative, particularly the trifluoromethyl group. [] This compound acts as a hepatoselective glucokinase activator and was investigated for its metabolism and excretion in humans. []

Properties

CAS Number

2250-55-7

Product Name

6-(Trifluoromethyl)-1h-indazol-3-amine

IUPAC Name

6-(trifluoromethyl)-1H-indazol-3-amine

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-5-6(3-4)13-14-7(5)12/h1-3H,(H3,12,13,14)

InChI Key

ZMPFPQFXUYYHSJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)NN=C2N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NN=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.